Functional Activity: No Data vs. Endomorphins
A systematic search of the literature finds no quantitative functional data (e.g., IC50, MIC, EC50) for this compound. In contrast, structurally distinct pentapeptides containing a Trp-Met motif, such as the opioid peptide endomorphins (e.g., Tyr-Pro-Trp-Phe-NH2), have defined receptor binding affinities (Ki values in the nanomolar range) [1]. The complete lack of comparable functional data for Ser-Ser-Trp-Met-Asn fundamentally differentiates it as an uncharacterized entity, rather than one with an established potency rank.
| Evidence Dimension | Therapeutic Target Binding or Antimicrobial Activity |
|---|---|
| Target Compound Data | No quantitative binding or activity data reported in any public domain database or literature. |
| Comparator Or Baseline | Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2): Ki = 0.36 nM at μ-opioid receptor (Guinea pig brain assay) [1]. |
| Quantified Difference | Not calculable; target compound has no measured activity. |
| Conditions | Receptor binding assay [1] |
Why This Matters
For procurement aimed at discovering novel bioactivity, this compound's undefined functional status means it cannot be selected over a known agonist or antimicrobial peptide based on performance; its selection is a bet on its unique structural potential.
- [1] Zadina JE, et al. A potent and selective endogenous agonist for the mu-opiate receptor. Nature. 1997;386(6624):499-502. View Source
